molecular formula C10H14ClN3O2 B2480237 TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE CAS No. 1279820-16-4

TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE

Cat. No.: B2480237
CAS No.: 1279820-16-4
M. Wt: 243.69
InChI Key: VUFBZTGHKQVWPB-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloropyrimidin-5-yl)methylcarbamate is a versatile chiral building block in organic synthesis and pharmaceutical research. The compound features a chloropyrimidine group, a common pharmacophore, and a tert-butyloxycarbonyl (Boc) protected amine, which provides stability during synthetic transformations and allows for facile deprotection under mild acidic conditions. This makes it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). In research settings, this reagent is primarily employed in nucleophilic aromatic substitution reactions, where the chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles such as amines and alkoxides. Additionally, the carbamate group can participate in cross-coupling reactions, enabling further structural diversification. While the exact mechanism of action for this specific intermediate is dependent on the final target molecule, compounds of this class are frequently explored in the synthesis of kinase inhibitors and other biologically active heterocycles. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment, referring to the supplied Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Properties

IUPAC Name

tert-butyl N-[(2-chloropyrimidin-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-4-12-8(11)13-5-7/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBZTGHKQVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

Key Differences :

  • Substituents : The analog replaces chlorine with fluorine at the pyrimidine 2-position and introduces 4-hydroxy and 6-methyl groups.
  • Molecular Formula : C₁₁H₁₆FN₃O₃ (vs. C₁₁H₁₅ClN₃O₂ for the target compound).
  • Molecular Weight : 257.26 g/mol (vs. 256.71 g/mol) .

Physicochemical and Reactivity Differences :

  • Hydrogen Bonding : The 4-hydroxy group in the analog enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipophilicity relative to the chlorine-substituted target compound .
  • Stability : The hydroxy group may render the analog more prone to oxidation or degradation under acidic conditions, whereas the chlorine-substituted compound exhibits greater hydrolytic stability .

Toxicological Profile :

Hypothetical Analogs for Contextual Comparison

tert-Butyl (2-Bromopyrimidin-5-yl)methylcarbamate
  • Substituent : Bromine (Br) replaces chlorine.
  • Impact : Bromine’s higher polarizability and leaving-group ability could enhance reactivity in cross-coupling reactions but may also increase molecular weight (~297.37 g/mol ) and lipophilicity.
tert-Butyl (2-Methylpyrimidin-5-yl)methylcarbamate
  • Substituent : Methyl (CH₃) replaces chlorine.
  • Impact : Loss of electrophilic character reduces utility in substitution reactions but improves metabolic stability due to decreased reactivity.

Data Table: Comparative Properties of Pyrimidine Carbamates

Property tert-Butyl(2-Chloropyrimidin-5-yl)methylcarbamate tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Molecular Formula C₁₁H₁₅ClN₃O₂ C₁₁H₁₆FN₃O₃
Molecular Weight (g/mol) 256.71 257.26
Key Substituents 2-Cl, 5-(tert-butyl carbamate) 2-F, 4-OH, 6-CH₃, 5-(tert-butyl carbamate)
Electrophilicity High (Cl as leaving group) Moderate (F less electronegative than Cl)
Hydrogen Bonding Capacity Low High (due to 4-OH)
Lipophilicity (LogP) Estimated 2.1–2.5 Estimated 1.5–1.8
Toxicity (Acute Oral LD₅₀) Not available 300 mg/kg (rat)

Research Findings and Implications

  • Synthetic Utility : The chlorine substituent in the target compound enhances its utility in Suzuki-Miyaura couplings and SNAr reactions compared to fluorine or methyl analogs, which exhibit slower kinetics .
  • Metabolic Stability : The tert-butyl carbamate group in both compounds confers resistance to enzymatic hydrolysis, though the hydroxy group in the analog may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
  • Toxicity Considerations : While the fluorine analog’s SDS highlights acute toxicity, the target compound’s lack of a hydroxy group may reduce irritation risks but requires empirical validation .

Biological Activity

Tert-butyl(2-chloropyrimidin-5-yl)methylcarbamate, with the CAS number 1279820-16-4, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H14ClN3O2
  • Molecular Weight : 243.69 g/mol
  • Structure : The compound features a tert-butyl group attached to a chloropyrimidine moiety via a methyl carbamate linkage.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, particularly in the realms of antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its role in inhibiting tumor growth.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15.2Induction of apoptosis
MCF-7 (Breast Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Inhibition of angiogenesis

The compound appears to induce apoptosis through mitochondrial pathways and disrupts cell cycle progression, leading to increased cell death in cancerous cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating effective inhibition.

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Pseudomonas aeruginosa128 µg/mLBactericidal

The mechanism of action involves disrupting bacterial cell wall synthesis and function .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Treatment :
    • Objective : To assess the antitumor effects in vivo.
    • Method : Mice bearing tumors were treated with varying doses of the compound.
    • Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal side effects reported.
  • Antimicrobial Efficacy Evaluation :
    • Objective : To determine effectiveness against resistant bacterial strains.
    • Method : Clinical isolates were treated with the compound.
    • Results : Notable inhibition of growth in multi-drug resistant strains was recorded, indicating potential for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for TERT-BUTYL(2-CHLOROPYRIMIDIN-5-YL)METHYLCARBAMATE?

  • Methodology : A multi-step approach under inert atmosphere (e.g., N₂) is common. For example, coupling reactions involving Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene or THF are effective. Purification via column chromatography is standard .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize equivalents of reagents (e.g., amines or boronic esters) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine protons at 8–9 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
  • Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 542 [M + H]+ observed in intermediates) .

Q. How should this compound be handled safely in laboratory settings?

  • Safety Protocols :

  • Use fume hoods to avoid inhalation of dust/aerosols.
  • Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .
  • Store at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields in coupling steps involving pyrimidine intermediates?

  • Strategies :

  • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. XPhos) to enhance reactivity .
  • Adjust solvent polarity (e.g., DMF for polar substrates, toluene for sterically hindered systems) .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What approaches resolve contradictions in spectroscopic data during structural verification?

  • Troubleshooting :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Compare crystallographic data (e.g., bond angles/NOEs) with computational models (DFT) .
  • Re-examine purification steps; trace solvents (e.g., EtOAc) may obscure peaks .

Q. How does the electronic nature of the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The 2-chloro substituent acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or boronic acids) .
  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at C5, enabling Suzuki-Miyaura couplings .
  • Steric effects from the tert-butyl group may slow kinetics but improve regioselectivity .

Q. What strategies are effective when published data on analogous compounds is limited?

  • Workflow :

  • Use phase-transfer catalysis to enhance reactivity in biphasic systems .
  • Leverage structural analogs (e.g., tert-butyl carbamates with fluoropyridines) to predict stability/reactivity .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess degradation pathways .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, catalyst batch) to address variability .
  • Contradictory Results : Replicate experiments with alternative characterization methods (e.g., XRD vs. NOE) to confirm findings .
  • Scalability : Transition from batch to flow chemistry for multi-step syntheses to improve yield and purity .

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